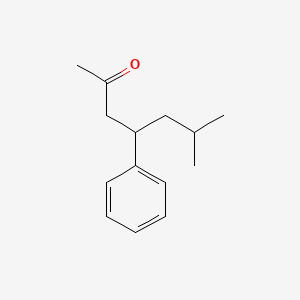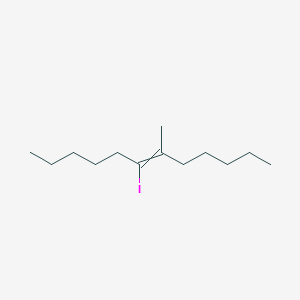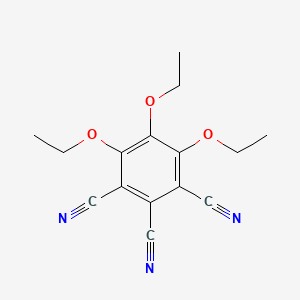![molecular formula C12H24INOS B14316143 2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide CAS No. 112008-45-4](/img/structure/B14316143.png)
2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide is an organic compound that features a cyclohexane ring, a sulfur atom, and an ammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of cyclohexanecarbonyl chloride with a thiol compound to form the cyclohexanecarbonyl sulfanyl intermediate. This intermediate is then reacted with N,N,N-trimethylethan-1-aminium iodide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted ammonium compounds.
科学研究应用
2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The sulfur and ammonium groups play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide
- 2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride
Uniqueness
2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and solubility compared to its bromide and chloride counterparts
属性
CAS 编号 |
112008-45-4 |
|---|---|
分子式 |
C12H24INOS |
分子量 |
357.30 g/mol |
IUPAC 名称 |
2-(cyclohexanecarbonylsulfanyl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H24NOS.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h11H,4-10H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
HRKKKFIBKKHDKY-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCSC(=O)C1CCCCC1.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
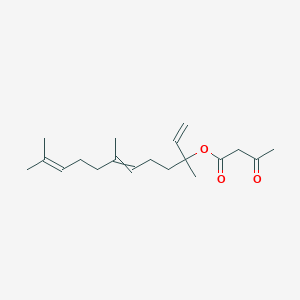
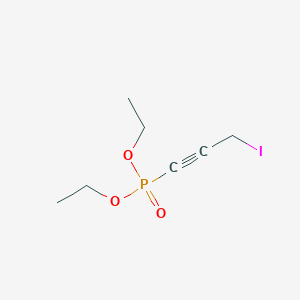
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
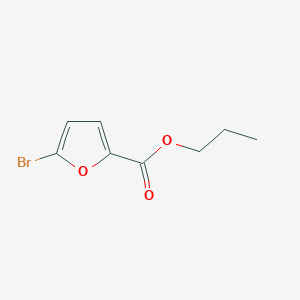
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
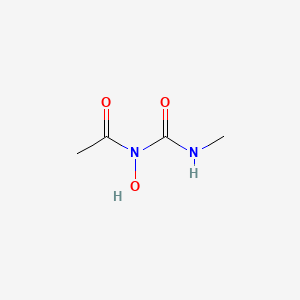

![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)

